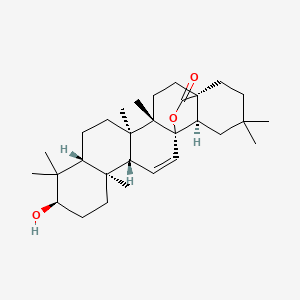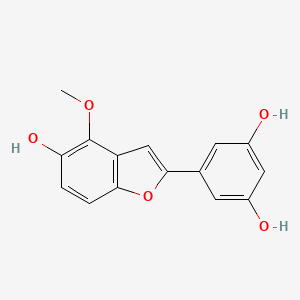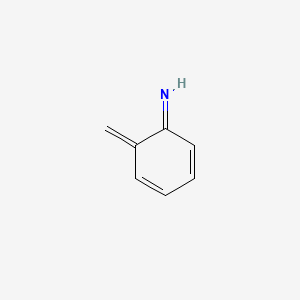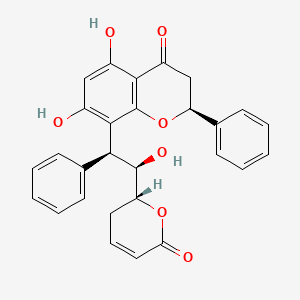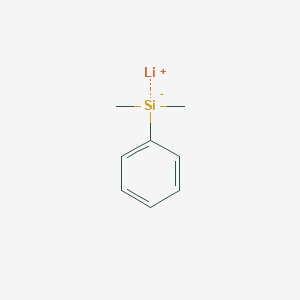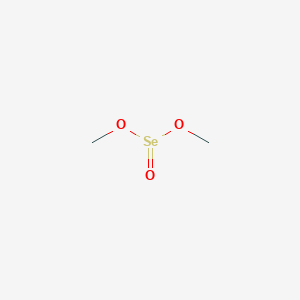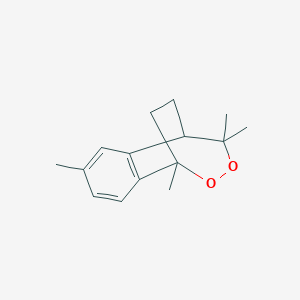
10,11-Epidioxycalamene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10, 11-Epidioxycalamene belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 10, 11-Epidioxycalamene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 10, 11-epidioxycalamene is primarily located in the membrane (predicted from logP). Outside of the human body, 10, 11-epidioxycalamene can be found in root vegetables. This makes 10, 11-epidioxycalamene a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Cancer Research and Therapy Development : Studies have explored the roles of compounds structurally similar to 10,11-Epidioxycalamene in cancer research. For instance, CPT-11, a derivative of camptothecin, which has a similar structure, has shown promising results in the treatment of colon cancer, lung cancer, and other solid malignancies. Research highlights the importance of such compounds in developing effective cancer treatments, focusing on their mechanism of action and metabolic pathways (Oosterhoff et al., 2005), (Rowinsky et al., 1994), (Negoro et al., 1991).
Gene Therapy Approaches : There is research on using adenoviral vectors for gene therapy in colon carcinoma, utilizing the enzyme carboxylesterase for converting CPT-11 into its active form, thereby enhancing its antitumor effect. This application is significant in the context of gene-directed enzyme prodrug therapy (Oosterhoff et al., 2005).
Biochemical and Pharmacological Studies : Understanding the biochemical properties and pharmacological effects of compounds structurally related to this compound is crucial. For instance, the metabolism of CPT-11, its conversion to active metabolites, and the subsequent effects on DNA and cellular processes have been studied extensively. These studies provide insights into the mechanisms through which such compounds exert their therapeutic effects (Kawato et al., 1991).
Molecular and Structural Analysis : Research also focuses on the structural characteristics of DNA adducts formed by similar epoxide compounds and their interactions with DNA. These findings are important in understanding the mutagenic and carcinogenic potentials of such compounds (Volk et al., 2003).
Polymer Science : The epoxidation of certain monomers and their polymerization, as seen in the case of methyl 10,11-epoxyundecanoate, is relevant in the field of polymer science. This application shows how similar structures can be utilized in creating functional polymers with potential industrial applications (Bansleben & Vogl, 1985).
Propiedades
| 168207-85-0 | |
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
4,8,11,11-tetramethyl-9,10-dioxatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene |
InChI |
InChI=1S/C15H20O2/c1-10-5-6-13-11(9-10)12-7-8-15(13,4)17-16-14(12,2)3/h5-6,9,12H,7-8H2,1-4H3 |
Clave InChI |
ALXPNLYWXCZUCG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C |
SMILES canónico |
CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C |
melting_point |
67-68.5°C |
Descripción física |
Solid |
Sinónimos |
10,12-peroxycalamenene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol](/img/structure/B1245663.png)
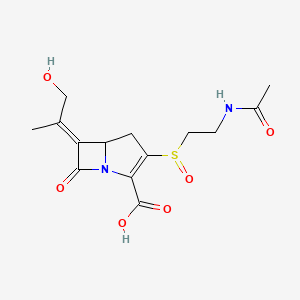
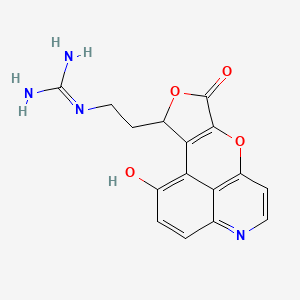
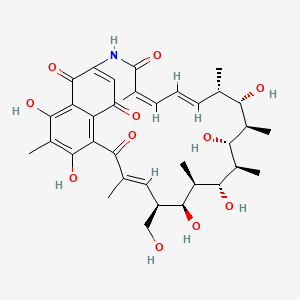
![4-[5-(4-Amino-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B1245667.png)
